molecular formula C24H16N2O2 B14541744 (2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone CAS No. 62284-00-8

(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone

Cat. No.: B14541744
CAS No.: 62284-00-8
M. Wt: 364.4 g/mol
InChI Key: JWSNAPVSGZLBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone is a complex organic compound that belongs to the class of imidazoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an α-halocarbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as potassium hydroxide and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

62284-00-8

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

(2-hydroxyphenyl)-(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone

InChI

InChI=1S/C24H16N2O2/c27-20-13-7-6-12-19(20)23(28)21-22(17-9-2-1-3-10-17)26-15-14-16-8-4-5-11-18(16)24(26)25-21/h1-15,27H

InChI Key

JWSNAPVSGZLBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.